Ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that combines a cyclobutane ring with an ethyl ester and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Aminophenyl Group: This step involves the nucleophilic substitution of a suitable precursor, such as 4-nitrophenyl, followed by reduction to introduce the amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to form alcohols.
Substitution: The amino group can undergo various substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate is used as a building block in organic synthesis
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its structure allows for the exploration of interactions with proteins and other biomolecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may offer advantages in terms of bioavailability and specificity.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the cyclobutane ring provides structural rigidity. This combination can lead to specific and potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-nitrophenyl)-3-oxocyclobutane-1-carboxylate: Similar structure but with a nitro group instead of an amino group.
Methyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 1-(4-aminophenyl)-2-oxocyclobutane-1-carboxylate: Similar structure but with a different position of the carbonyl group.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can lead to distinct chemical and biological properties. The combination of the cyclobutane ring with the aminophenyl group and ethyl ester provides a versatile scaffold for further modifications and applications.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C13H15NO3 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 1-(4-aminophenyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-12(16)13(7-11(15)8-13)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3 |
InChI Key |
UUOSLJIODXZVAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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